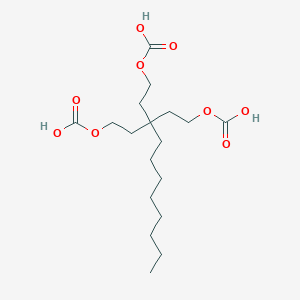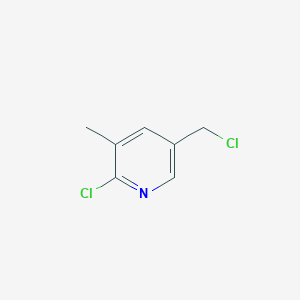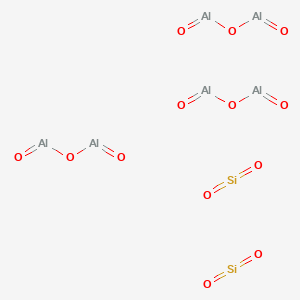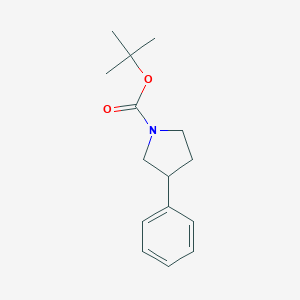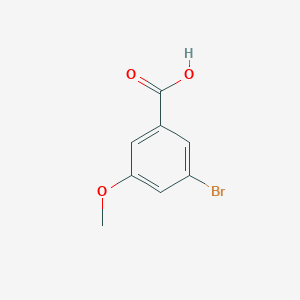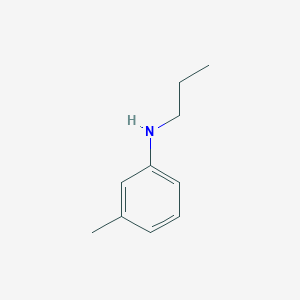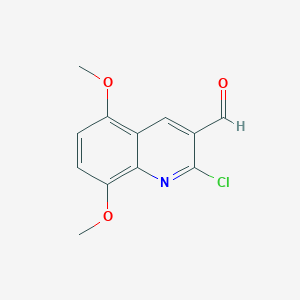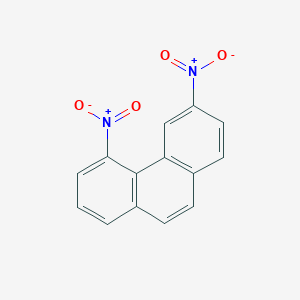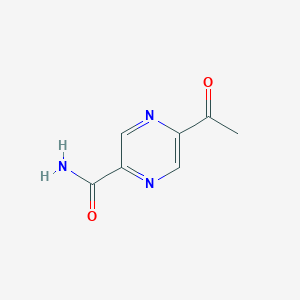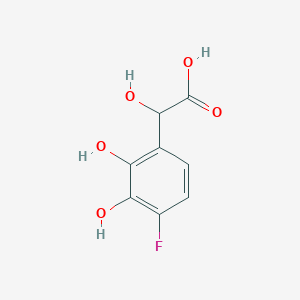
2-(2-甲基吡啶-3-基)乙腈
描述
“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Synthesis Analysis
The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-3-yl)acetonitrile” is represented by the formula C8H8N2 .科学研究应用
2-甲基吡啶的合成
2-甲基吡啶是使用简化的台式连续流动装置合成的,这是一种比传统间歇反应方案更环保的选择。 这种方法对于以高选择性和高产率生产α-甲基化的吡啶非常重要,适合在无需额外纯化的情况下进一步使用 .
药物化学
在药物化学中,2-甲基吡啶是关键中间体。 取代吡啶的α-甲基化以生成2-甲基吡啶对于开发提供高转化率和区域选择性的鲁棒方法至关重要 .
蛋白质组学研究
2-(2-甲基吡啶-3-基)乙腈在蛋白质组学研究中用作生化试剂。 它的分子特性有助于研究蛋白质结构、功能和相互作用 .
绿色化学
该化合物通过实现减少浪费、避免后处理程序和缩短反应时间的反应参与绿色化学实践。 这与可持续和环保的化学过程原则一致 .
流动化学
该化合物用于流动化学应用中,其中反应在连续流动中进行,而不是在间歇过程中进行。 这种方法提供了诸如更高的安全性以及效率之类的优势 .
农用化学品
甲基吡啶,包括那些源自2-(2-甲基吡啶-3-基)乙腈的甲基吡啶,在农用化学品行业中用于合成杀虫剂和除草剂 .
精细化工行业
精细化工行业受益于甲基吡啶在合成需要精确和选择性反应的各种特种化学品中的应用 .
聚合物合成
在聚合物合成中,2-甲基吡啶用于创建具有特定性质的聚合物。 控制吡啶甲基化的能力对于设计具有所需特性的聚合物至关重要 .
安全和危害
属性
IUPAC Name |
2-(2-methylpyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVSUGWTHGNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101166-73-8 | |
| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
